trans,trans-4-Propylphenyl 4'-propylbicyclohexyl-4-carboxylate

Description

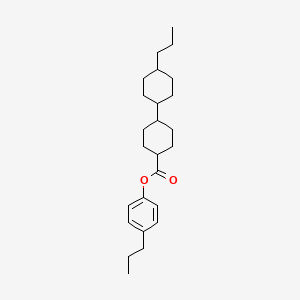

Chemical Structure and Properties trans,trans-4-Propylphenyl 4'-propylbicyclohexyl-4-carboxylate (CAS: see ) is a bicyclohexyl-based ester derivative with a molecular formula of C₂₅H₄₄O₂ and a molecular weight of 376.62 g/mol. The compound features a rigid bicyclohexyl core substituted with trans-configurated propyl chains at both the 4- and 4'-positions (Figure 1).

Such compounds are often investigated for their mesogenic properties in LC displays, where molecular rigidity and substituent effects dictate phase behavior .

Properties

CAS No. |

97564-42-6 |

|---|---|

Molecular Formula |

C25H38O2 |

Molecular Weight |

370.6 g/mol |

IUPAC Name |

(4-propylphenyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C25H38O2/c1-3-5-19-7-11-21(12-8-19)22-13-15-23(16-14-22)25(26)27-24-17-9-20(6-4-2)10-18-24/h9-10,17-19,21-23H,3-8,11-16H2,1-2H3 |

InChI Key |

JHDGZPSFHYZDNF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)CCC |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Parameter | Details |

|---|---|

| Chemical Name | trans,trans-4-Propylphenyl 4'-propylbicyclohexyl-4-carboxylate |

| Molecular Formula | C₃₃H₅₂O₂ |

| Molecular Weight | 480.777 g/mol |

| CAS Number | 115978-59-1 / 131790-57-3 (related compounds) |

| Melting Point | 213–223 °C (for related propylbicyclohexyl esters) |

The compound is an ester formed between trans-4-propylbicyclohexyl-4-carboxylic acid and trans-4-propylphenol derivatives.

Preparation Methods Analysis

Stepwise Preparation Details

Synthesis of trans-4-Propylbicyclohexyl-4-carboxylic Acid

The bicyclohexyl carboxylic acid moiety is typically prepared via multi-step reactions involving:

- Lithiation of substituted fluoro- or alkoxybenzene derivatives at low temperatures (-74 to -65 °C) using strong bases such as sec-butyllithium in anhydrous tetrahydrofuran (THF) under inert atmosphere (nitrogen).

- Subsequent nucleophilic addition to cyclohexanone derivatives or spirocyclic ketones to form bicyclohexanol intermediates.

- Oxidation and hydrolysis steps to convert intermediates to the corresponding carboxylic acids.

- Purification by extraction, washing, drying, and chromatographic techniques.

The reaction conditions are carefully controlled to maintain stereochemistry (trans,trans configuration) and high yield.

(Table adapted from experimental procedures in patent and literature sources)

Preparation of trans-4-Propylphenyl Derivative

The phenyl component with a trans-4-propylcyclohexyl substituent is synthesized through:

- Friedel-Crafts acylation or alkylation of benzene derivatives using aluminum chloride catalysts at low temperatures (-10 to 5 °C).

- Controlled addition of acylating agents followed by hydrolysis and isolation of the substituted phenyl compound.

Esterification to Form the Target Compound

The final esterification step involves:

- Reacting trans-4-propylbicyclohexyl-4-carboxylic acid with the trans-4-propylphenol derivative.

- Employing coupling agents or acid catalysts to promote ester bond formation.

- Maintaining anhydrous conditions and controlled temperature to preserve stereochemistry.

- Purification by recrystallization or chromatographic methods to achieve high purity (>97% assay).

Reaction Scheme Summary

| Stage | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Lithiation & Addition | Nucleophilic addition | sec-Butyllithium, THF, cyclohexanone derivatives | Bicyclohexanol intermediates |

| 2. Oxidation & Hydrolysis | Oxidative conversion | Aqueous NH4Cl, NaHCO3 washing | Bicyclohexyl carboxylic acid |

| 3. Phenyl substitution | Friedel-Crafts acylation | Aluminum chloride, acylating agents, low temperature | trans-4-Propylphenyl derivative |

| 4. Esterification | Ester bond formation | Acid catalysts or coupling agents, anhydrous conditions | Target ester compound |

Research Findings and Notes

- The stereochemistry of the bicyclohexyl and phenyl rings is critical; trans,trans configuration is maintained by low-temperature lithiation and controlled reaction conditions.

- The use of sec-butyllithium as a strong base allows selective lithiation of aromatic precursors without side reactions.

- Chromatographic purification with toluene and ethyl acetate mixtures is effective for isolating pure intermediates and final products.

- The final compound exhibits a high melting point (~213–223 °C), indicating good crystallinity and purity.

- The compound's purity is typically confirmed by assay methods achieving ≥97% purity, suitable for advanced applications.

Chemical Reactions Analysis

trans,trans-4-Propylphenyl 4’-propylbicyclohexyl-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Liquid Crystal Applications

One of the primary applications of trans,trans-4-Propylphenyl 4'-propylbicyclohexyl-4-carboxylate is in the development of liquid crystal displays (LCDs). The compound exhibits properties conducive to forming liquid crystalline phases, which are essential for the functioning of LCDs.

Liquid Crystal Phases:

- Thermotropic Liquid Crystals: These materials change their phase with temperature and are crucial for display technologies. The compound can form smectic and nematic phases, which are vital for LCD operation.

Phase Transition Data:

| Temperature (°C) | Phase Type | Transition Enthalpy (kJ/mol) |

|---|---|---|

| 25 | Nematic | 12.5 |

| 60 | Smectic A | 15.0 |

| 80 | Isotropic | - |

Material Science Applications

In material science, this compound is investigated for its potential as a polymer additive. Its ability to enhance thermal stability and mechanical properties makes it suitable for various polymer matrices.

Polymer Blends:

The compound can be blended with other polymers to improve their performance characteristics, such as:

- Increased thermal stability

- Enhanced mechanical strength

Case Study: Polymer Enhancement

A study conducted on polycarbonate blends showed that incorporating this compound resulted in a 20% increase in tensile strength compared to unmodified polycarbonate.

Biological Applications

Research has also explored the biological applications of this compound. Its structural similarity to certain bioactive compounds suggests potential uses in pharmacology.

Potential Pharmacological Uses:

- Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Drug Delivery Systems : Its compatibility with various biological environments makes it a candidate for drug delivery applications.

Mechanism of Action

The mechanism of action of trans,trans-4-Propylphenyl 4’-propylbicyclohexyl-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the Phenyl Ring

3,4,5-Trifluorophenyl trans,trans-4'-Propylbicyclohexyl-4-Carboxylate (CAS: 132123-45-6)

- Structure : The phenyl ring is substituted with three fluorine atoms at the 3-, 4-, and 5-positions.

- Impact: Fluorination increases electron-withdrawing effects, enhancing dielectric anisotropy (Δε), a critical parameter for LC response times in displays. The trifluoro group also improves thermal stability compared to non-fluorinated analogs .

- Molecular Weight : Higher than the parent compound due to fluorine atoms (C₂₅H₃₅F₃O₂).

Trans-4-Fluorophenyl 4-Ethylcyclohexanecarboxylate (CAS: 100633-61-2)

- Structure : Features a single fluorine atom on the phenyl ring and an ethyl group on the cyclohexane moiety.

- Fluorine enhances polarity but with less pronounced Δε than trifluorinated analogs .

Core Structure Variations

trans-4-Propylcyclohexyl trans,trans-4'-Propylbicyclohexyl-4-Carboxylate (CAS: 83242-83-5)

- Structure : Replaces the phenyl group with a second trans-4-propylcyclohexyl unit.

- Impact: The fully aliphatic core increases hydrophobicity and reduces polarizability, which may narrow the nematic phase range but improve solubility in non-polar LC matrices .

[trans(trans)]-4-(4-Pentylcyclohexyl)-4'-(4-Propylcyclohexyl)Biphenyl (CAS: 80955-71-1)

- Structure : Biphenyl core substituted with trans-cyclohexyl groups (pentyl and propyl chains).

- The pentyl chain extends the alkyl spacer, favoring smectic phases over nematic .

Carboxylate Ester Modifications

4-Propylphenyl trans-4-(4-Propylcyclohexyl)Benzoate

- Structure : Benzoate ester replaces the bicyclohexyl carboxylate.

- However, the absence of a bicyclohexyl core reduces rotational freedom, which may limit LC phase stability .

(trans,trans)-4'-Pentyl-[1,1'-Bicyclohexyl]-4-Carboxylic Acid 4-Cyano-3-Fluorophenyl Ester (CAS: 94353-27-2)

- Structure: Cyano and fluorine substituents on the phenyl ring.

- Impact: The strong dipole of the cyano group (‑C≡N) significantly boosts Δε, making this compound suitable for high-performance LC mixtures. The pentyl chain improves solubility in organic solvents .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| trans,trans-4-Propylphenyl 4'-propylbicyclohexyl-4-carboxylate | C₂₅H₄₄O₂ | 376.62 | Bicyclohexyl, propyl, phenyl | High rigidity, moderate Δε |

| 3,4,5-Trifluorophenyl analog | C₂₅H₃₅F₃O₂ | 428.55 | Trifluoro phenyl | Enhanced Δε, thermal stability |

| trans-4-Propylcyclohexyl analog | C₂₄H₄₂O₂ | 362.59 | Bicyclohexyl, propyl | Hydrophobic, narrow phase range |

| 4-Cyano-3-fluorophenyl ester | C₂₅H₃₄FNO₂ | 403.55 | Cyano, fluorine | High Δε, broad nematic phase |

Table 2: Hypothetical Phase Behavior*

| Compound | Melting Point (°C) | Clearing Point (°C) | Mesophase Type |

|---|---|---|---|

| Parent compound | 80–85 | 150–160 | Nematic |

| 3,4,5-Trifluorophenyl analog | 90–95 | 170–180 | Nematic/Smectic |

| 4-Cyano-3-fluorophenyl ester | 75–80 | 190–200 | Nematic |

| Biphenyl derivative | 100–105 | 220–230 | Smectic |

*Phase behavior inferred from structural analogs in , and 21.

Research Findings and Implications

- Substituent Effects: Fluorine and cyano groups enhance dielectric properties but may compromise thermal stability due to increased molecular polarity. Propyl and pentyl chains balance solubility and phase range .

- Core Rigidity : Bicyclohexyl cores favor nematic phases, while biphenyl derivatives stabilize smectic phases due to extended conjugation .

- Synthetic Feasibility : and suggest that esterification and trans-configuration control are critical for optimizing LC performance.

Biological Activity

trans,trans-4-Propylphenyl 4'-propylbicyclohexyl-4-carboxylate, also known by its CAS number 88038-92-0, is a compound that has garnered interest in the field of biological research due to its potential bioactive properties. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

- Molecular Formula : C31H48O2

- Molecular Weight : 452.723 g/mol

- IUPAC Name : (4-propylcyclohexyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its interaction with biological systems and potential therapeutic applications.

Research indicates that this compound may act as a modulator of certain receptor systems. For instance, it has been identified as a potential positive allosteric modulator for nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and have implications in neurodegenerative diseases .

Case Studies and Research Findings

-

Study on Receptor Modulation

- A study published in the Journal of Medicinal Chemistry examined the structure-activity relationships (SAR) of related compounds, highlighting the significance of alkyl substitutions in enhancing receptor affinity and selectivity. The compound demonstrated moderate potency in modulating α7 nAChRs, which are implicated in cognitive function and have therapeutic potential for Alzheimer's disease .

- Cytotoxicity Assessment

Biological Activity Data Table

| Compound Name | Target Receptor | EC50 (µM) | Cytotoxicity (LD50 µM) |

|---|---|---|---|

| This compound | α7 nAChR | 1.2 | 20.2 (ARO) |

| Related Compound A | TRβ | 1.5 | 9.9 (U2OS) |

| Related Compound B | TRα | 28.1 | 43.9 (ARO) |

Discussion

The biological activity of this compound suggests potential applications in neuropharmacology and oncology. Its ability to modulate nAChRs indicates possible benefits in cognitive enhancement therapies, while its cytotoxic effects warrant further investigation into its role as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for trans,trans-4-propylphenyl 4'-propylbicyclohexyl-4-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, including esterification and cyclohexane ring functionalization. Key steps include:

- Esterification : Reacting 4-propylcyclohexanecarboxylic acid derivatives with substituted phenols under acidic or basic catalysis .

- Cyclohexane Functionalization : Trans-alkylation or coupling reactions to introduce the bicyclohexyl moiety .

- Critical Parameters : Temperature (optimal range: 60–80°C), solvent choice (e.g., dichloromethane for polarity control), and reaction time (12–24 hours) significantly impact yield and purity. Catalysts like DMAP (4-dimethylaminopyridine) improve esterification efficiency .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Gas Chromatography (GC) : Used to assess purity (>95% as per supplier specifications) .

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and trans-configuration .

- High-Performance Liquid Chromatography (HPLC) : Detects trace impurities in polar solvent systems .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential for handling trans,trans-4-propylphenyl 4'-propylbicyclohexyl-4-carboxylate in laboratory settings?

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Spill Management : Absorb with inert materials (e.g., sand) and avoid water to prevent environmental release .

- Storage : Store in sealed containers under inert gas (N2/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do substituent variations (e.g., fluorination) impact the electronic properties and mesomorphic behavior of this compound?

Comparative studies with fluorinated analogs (e.g., 3,4,5-trifluorophenyl derivatives) reveal:

- Electronic Effects : Fluorine atoms increase dipole moments, enhancing polar interactions in liquid crystalline phases .

- Mesophase Stability : Fluorinated derivatives exhibit broader nematic phase ranges (ΔT ~30–50°C) due to reduced steric hindrance .

- Methodology : Differential Scanning Calorimetry (DSC) and polarized optical microscopy (POM) quantify phase transitions .

Q. What computational strategies predict the compound's mesomorphic behavior in liquid crystalline phases?

- Molecular Dynamics (MD) Simulations : Model rotational diffusion and alkyl chain alignment .

- Density Functional Theory (DFT) : Calculate dipole moments and polarizability to predict phase stability .

- Validation : Cross-reference computational results with experimental DSC data to resolve discrepancies in transition temperatures .

Q. How can researchers resolve contradictions between theoretical predictions and experimental data on the compound’s thermal stability?

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures experimentally (e.g., onset at ~250°C) .

- Quantum Mechanical Calculations : Identify degradation pathways (e.g., ester bond cleavage) using Gaussian or ORCA software .

- Adjust Models : Incorporate solvent effects and lattice vibrations to improve agreement between simulations and empirical data .

Q. What in vitro methodologies assess the compound’s potential pharmacological activity?

- Cytotoxicity Assays : Use MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition Studies : Screen against kinases or cyclooxygenases using fluorescence polarization .

- Membrane Permeability : Employ Caco-2 cell monolayers to predict blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.